

Technical Support Center: Enhancing Lycopene Extraction from Tomatoes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lycopene*

Cat. No.: *B016060*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **lycopene** extraction from tomatoes.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Lycopene Yield	Incomplete Cell Wall Disruption: Lycopene is located within the chromoplasts of tomato cells, and inefficient cell wall breakdown is a major barrier to extraction.[1]	- Mechanical Pre-treatment: Ensure thorough homogenization, grinding, or pulverization of the tomato sample (fresh, paste, or pomace) to increase the surface area for solvent interaction. For dried samples, a smaller particle size is generally better.[2] - Enzymatic Pre-treatment: Consider using enzymes like pectinase and cellulase to hydrolytically degrade the cell wall components, which can significantly improve lycopene release.[3][4][5]
Inappropriate Solvent Selection: The polarity and type of solvent significantly impact extraction efficiency.[1][6]	- Solvent Polarity: Use a non-polar solvent or a mixture of solvents. Hexane is commonly used, often in combination with more polar solvents like acetone and ethanol to enhance extraction.[3][6][7] A ternary mixture of n-hexane, ethanol, and acetone has been shown to be highly effective.[8][9] - "Green" Solvents: Consider ethyl acetate as a less toxic and effective alternative.[10][11][12][13]	
Suboptimal Extraction Parameters: Temperature, time, and solvent-to-solid ratio	- Temperature: Increasing the temperature can enhance solvent efficiency and mass transfer. However,	

are critical variables that need to be optimized.[2]

temperatures above 70°C can lead to lycopene degradation and isomerization.[2][12]

Optimal temperatures for solvent extraction are often between 40°C and 60°C.[12]

[14][15] - Time: Ensure sufficient extraction time for the solvent to penetrate the matrix. However, prolonged extraction, especially at high

temperatures, can degrade lycopene.[2] - Solvent-to-Solid Ratio: A higher ratio generally improves extraction by creating a larger concentration gradient.[12][14] Ratios from 20:1 to 50:1 (v/w) are often effective.[8][15]

Lycopene Degradation (Loss of Color)

Oxidation: Lycopene's 11 conjugated double bonds make it highly susceptible to oxidation when exposed to air and light.[7]

- Use of Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to the extraction solvent (e.g., 0.05% w/v).[15][16][17] - Inert Atmosphere: Conduct the extraction under a nitrogen or argon atmosphere to minimize oxygen exposure.[7] - Light Protection: Use amber glassware or cover equipment with aluminum foil to protect the extract from light.[10]

Isomerization: The biologically active all-trans-lycopene can convert to cis-isomers upon exposure to heat, light, or

- Temperature Control: Avoid excessive heat during extraction and solvent evaporation.[2][7] For Supercritical Fluid Extraction

acids, reducing its effectiveness.

(SFE), lower temperatures (e.g., 40°C) can minimize isomerization.[\[18\]](#)[\[19\]](#) - Solvent Evaporation: Use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C) to remove the solvent.

Co-extraction of Impurities (e.g., oils, other carotenoids)

Solvent Non-selectivity: Solvents used for lycopene extraction can also dissolve other lipids and pigments from the tomato matrix.[\[10\]](#)

- Saponification: For some applications, a saponification step using potassium hydroxide (KOH) can be included to remove unwanted fats and oils.[\[7\]](#)[\[16\]](#) - Chromatography: For high-purity lycopene, further purification using column chromatography or High-Performance Liquid Chromatography (HPLC) is necessary.[\[11\]](#) - Supercritical Fluid Extraction (SFE): SFE with CO₂ can offer higher selectivity by adjusting pressure and temperature, potentially reducing the co-extraction of undesirable compounds.[\[18\]](#)[\[20\]](#)

Poor Supercritical Fluid Extraction (SFE) Yield

Incorrect CO₂ Density: The solvating power of supercritical CO₂ is directly related to its density, which is controlled by pressure and temperature.[\[19\]](#)[\[20\]](#)

- Optimize Pressure and Temperature: Higher pressures (30-40 MPa) and moderate temperatures (50-100°C) generally increase CO₂ density and improve lycopene solubility and yield.[\[20\]](#)[\[21\]](#)[\[22\]](#) - Flow Rate: A higher CO₂ flow rate can increase the initial

extraction rate, but an excessively high rate may reduce the contact time between the solvent and the sample.[\[20\]](#)

Matrix Effects: The physical state of the tomato material can limit the penetration of supercritical CO₂.

- Sample Preparation: Ensure the tomato material is thoroughly dried (e.g., freeze-dried) and ground to a small, uniform particle size (e.g., 0.30 mm) to facilitate diffusion.[\[2\]](#)[\[7\]](#)

Polarity Mismatch: Supercritical CO₂ is non-polar and may not be efficient for extracting lycopene from a complex matrix on its own.

- Use of Co-solvents (Modifiers): Adding a small amount of a polar co-solvent like ethanol (5-15%) can significantly increase the polarity of the supercritical fluid and enhance lycopene recovery.[\[2\]](#)

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest **lycopene** yield?

A1: The optimal method depends on the scale, desired purity, and available equipment.

- Solvent Extraction with optimized solvent mixtures (e.g., hexane:acetone:ethanol) can achieve very high recovery (>95%).[\[8\]](#) It is widely used due to lower costs and scalability.[\[12\]](#)[\[23\]](#)
- Supercritical Fluid Extraction (SFE) with CO₂ is a "green" alternative that can yield high-purity **lycopene** without residual organic solvents.[\[4\]](#)[\[21\]](#) Yields are highly dependent on optimized parameters.
- Ultrasound-Assisted Extraction (UAE) can significantly enhance extraction efficiency, requiring less time, lower temperatures, and less solvent compared to conventional solvent

extraction.[15][17][24]

Q2: What is the best solvent for **lycopene** extraction?

A2: There is no single "best" solvent, as the choice depends on efficiency, safety, and cost.

- Hexane is a highly effective non-polar solvent for **lycopene**.[\[6\]](#)
- Solvent Mixtures are often more effective than single solvents. A ternary system of n-hexane-ethanol-acetone is highly efficient as it combines a non-polar solvent for **lycopene** with polar solvents that swell the plant tissue, improving access to the **lycopene**.[\[8\]](#)[\[9\]](#)
- Ethyl Acetate is a good "green" alternative, showing high extraction efficiency and being more environmentally friendly than hexane.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Q3: How can I prevent **lycopene** from degrading during the extraction process?

A3: **Lycopene** is sensitive to heat, light, and oxygen. To prevent degradation, you should:

- Work in low light conditions or use amber-colored glassware.[\[10\]](#)
- Conduct the extraction at moderate temperatures (e.g., below 60°C).[\[1\]](#)
- Use an inert atmosphere (like nitrogen) to displace oxygen.[\[7\]](#)
- Add antioxidants such as BHT to the solvent.[\[16\]](#)
- Minimize the processing time as much as possible.

Q4: Is pre-treatment of the tomato sample necessary?

A4: Yes, pre-treatment is crucial for enhancing extraction yield. **Lycopene** is embedded within the plant cell structure, and breaking this structure is key.[\[1\]](#) Thoroughly drying (freeze-drying is often preferred) and grinding the tomato material to a fine powder increases the surface area available for solvent contact.[\[2\]](#)[\[7\]](#) Enzymatic pre-treatment can also be employed to break down cell walls.[\[3\]](#)

Q5: At what wavelength should I measure **lycopene** concentration using a spectrophotometer?

A5: The maximum absorbance (λ_{max}) for **lycopene** is typically measured between 470 nm and 503 nm in solvents like hexane.^{[16][25]} A common wavelength used for quantification is 472 nm.^[16]

Data Presentation

Table 1: Comparison of **Lycopene** Yields from Different Solvent Extraction Methods

Solvent System	Material	Temperature (°C)	Time	Solvent:Solid Ratio	Lycopene Yield	Reference
Ethyl Acetate	Tomato Pomace	55	100 min	35:1 (v/w)	Maximized Yield (Value not specified)	^[12]
Acetone:Ethyl Acetate (1:1)	Tomato Pomace	40	5 hr	30:1 (w/v)	611.1 mg/100g	^[14]
Hexane:Acetone:Ethanol (2:1:1)	Tomato Waste	60	40 min	50:1 (v/w)	~20 mg/100g (Approx. from graph)	^[15]
n-Hexane-Ethanol-Acetone	Tomato Peels	40	30 min	20:1 (mL/g)	>95% Recovery	^[8]
Ethyl Acetate	Freeze-dried Tomato	1 hr	N/A	10:1 (L/g)	4.39 mg/g	^[11]
Hexane	Freeze-dried Tomato	1 hr	N/A	10:1 (L/g)	3.58 mg/g	^[11]

Table 2: Comparison of **Lycopene** Yields from Advanced Extraction Methods

Extraction Method	Material	Pressure (MPa)	Temperature (°C)	Time	Key Parameters	Lycopene Yield	Reference
Supercritical CO2 (SFE)	Tomato Skin	40	100	330 min	CO2 Flow: 2.5 mL/min	1.18 mg/g	[20][22]
Supercritical CO2 (SFE) with Ethanol	Tomato Pomace	40	57	1.8 hr	Ethanol as modifier	28.64 mg/100g (93% Recovery)	[2]
Ultrasound-Assisted (UAE)	Tomato Waste	N/A	15 ± 5	30 min	90W Power; 35:1 Ratio	~22 mg/100g (Approx. from graph)	[17]
Ultrasound-Assisted (UAE)	Freeze-dried Tomato	N/A	47.6	45.6 min	74.4:1 Ratio	5.11 mg/g (dry weight)	[24]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction using a Ternary Mixture

This protocol is adapted from methods shown to achieve high recovery rates.[8][9]

- Sample Preparation:
 - Freeze-dry tomato peels or pomace to remove moisture.
 - Grind the dried material into a fine powder (e.g., <0.5 mm particle size).
- Solvent Preparation:

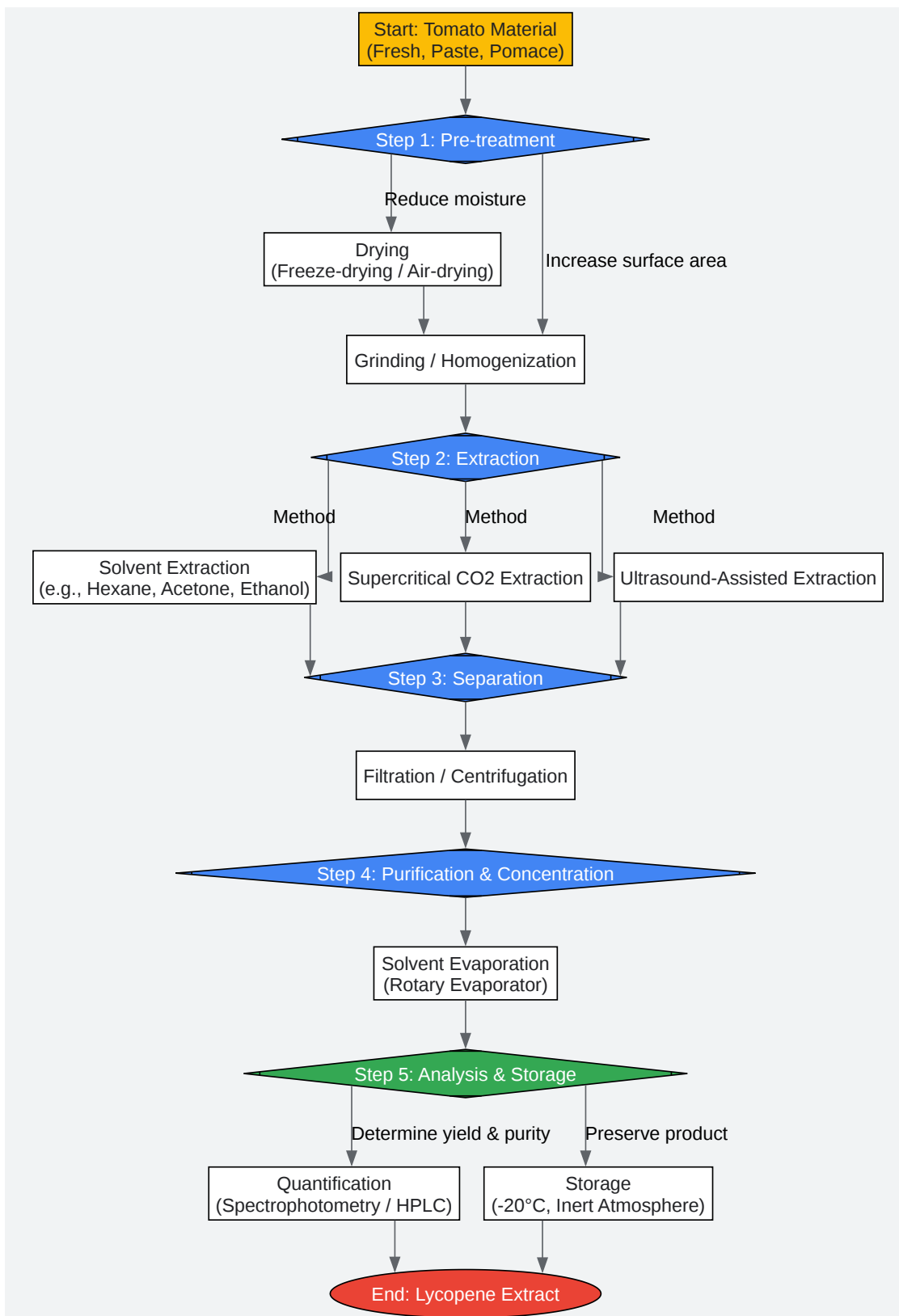
- Prepare a ternary solvent mixture of n-hexane, ethanol, and acetone. An optimized ratio can be determined, but a common starting point is a 2:1:1 (v/v/v) mixture.
- Add BHT to the solvent mixture to a final concentration of 0.05% (w/v) to prevent oxidation.
- Extraction:
 - Weigh 5 g of the dried tomato powder and place it into a 250 mL amber flask.
 - Add 100 mL of the solvent mixture (a 20:1 solvent-to-solid ratio).
 - Seal the flask and place it in a shaking water bath set to 40°C.
 - Agitate the mixture for 30-60 minutes.
- Separation and Recovery:
 - Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.
 - Wash the residue with a small amount of fresh solvent to recover any remaining **lycopene**.
 - Combine the filtrates.
- Solvent Removal:
 - Transfer the extract to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
- Quantification and Storage:
 - Dissolve the resulting oleoresin in a known volume of hexane.
 - Measure the absorbance using a UV-Vis spectrophotometer at ~472 nm to determine the **lycopene** concentration.
 - Store the final extract at -20°C under a nitrogen atmosphere.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is based on optimized conditions found in the literature.[\[2\]](#)[\[20\]](#)[\[22\]](#)

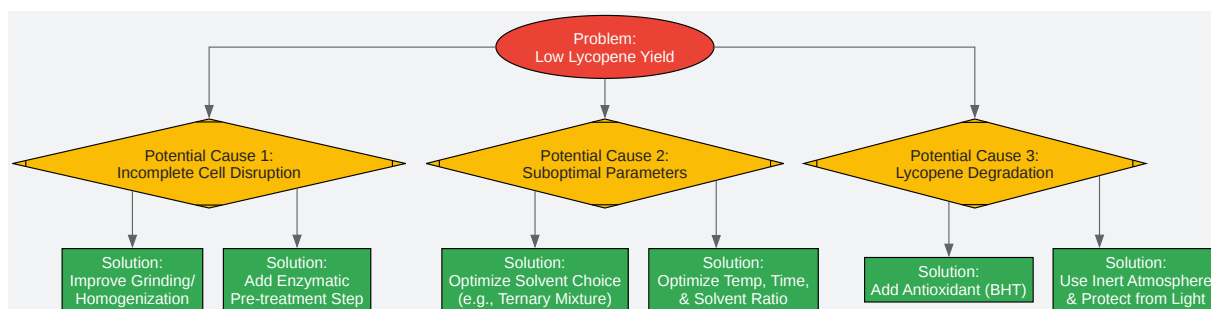
- Sample Preparation:
 - Freeze-dry and grind tomato skins to an average particle size of ~0.3 mm.
 - Accurately weigh about 5-10 g of the prepared sample and load it into the SFE extraction vessel.
- System Setup:
 - Set the extraction vessel temperature to 80°C and the pressure to 40 MPa.
 - If using a modifier, prepare a solution of 10% ethanol in CO₂.
 - Set the CO₂ flow rate to 2.5 mL/min.
- Extraction:
 - Begin pumping supercritical CO₂ (with or without the modifier) through the extraction vessel.
 - Collect the extract downstream in a collection vial at a lower pressure and temperature, allowing the **lycopene** to precipitate as the CO₂ returns to a gaseous state.
 - Continue the extraction for approximately 2-3 hours.
- Recovery and Analysis:
 - Rinse the collection vessel with a small amount of hexane or ethyl acetate to recover all the precipitated **lycopene**.
 - Evaporate the solvent under a stream of nitrogen.
 - Dissolve the extract in a known volume of hexane for spectrophotometric or HPLC analysis.

Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for **lycopene** extraction from tomatoes.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for low **lycopene** extraction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Recovery of Lycopene from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. fy.healthkintai.com [fy.healthkintai.com]

- 5. Extraction Process, Separation and Identification of Lycopene in Lycopene. [plantextractwholesale.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Lycopene Extraction from Tomato Peels by Optimized Mixed-Polarity Solvent Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. A simple method for the isolation of lycopene from *Lycopersicon esculentum* [scielo.org.mx]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. JP4276088B2 - Preparation method of tomato extract with high lycopene content - Google Patents [patents.google.com]
- 14. Standardization of solvent extraction process for Lycopene extraction from tomato pomace - MedCrave online [medcraveonline.com]
- 15. Ultrasound assisted extraction of lycopene from tomato processing wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Lycopene Extraction from Tomato Cell Suspension Culture by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical fluid extraction of all-trans-lycopene from tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. jocpr.com [jocpr.com]
- 22. Extraction of lycopene from tomato skin with supercritical carbon dioxide: effect of operating conditions and solubility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel modified ultrasonication technique for the extraction of lycopene from tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extraction and Optimization of Lycopene From Selected Fruits and Their Assessment as an Ultraviolet Ray Protectant for *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Support Center: Enhancing Lycopene Extraction from Tomatoes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016060#enhancing-lycopene-extraction-yield-from-tomatoes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com